Desmethylrapamycin

mTOR inhibition Binding affinity Chemoproteomics

Desmethylrapamycin (C50H77NO12, MW 884.1 g/mol) is a demethylated analog of the macrolide immunosuppressant rapamycin (sirolimus). It functions as an allosteric inhibitor of the mechanistic target of rapamycin (mTOR), forming an inhibitory complex with the immunophilin FKBP12.

Molecular Formula C50H77NO12
Molecular Weight 884.1 g/mol
Cat. No. B1241194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylrapamycin
Synonyms32-desmethlyrapamycin
WAY-125286
Molecular FormulaC50H77NO12
Molecular Weight884.1 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)C)O)C)C)O)O)C)C)C)OC
InChIInChI=1S/C50H77NO12/c1-29-15-11-10-12-16-30(2)42(61-9)27-38-20-18-36(8)50(60,63-38)47(57)48(58)51-22-14-13-17-39(51)49(59)62-43(33(5)26-37-19-21-40(52)32(4)25-37)28-41(53)31(3)24-35(7)45(55)46(56)44(54)34(6)23-29/h10-12,15-16,24,29,31-34,36-40,42-43,45-46,52,55-56,60H,13-14,17-23,25-28H2,1-9H3/b12-10+,15-11+,30-16+,35-24+
InChIKeyYJEYTLWOXPHQHA-NWOGKBPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethylrapamycin: Chemical Identity and mTOR Inhibition Profile for Procurement Decisions


Desmethylrapamycin (C50H77NO12, MW 884.1 g/mol) is a demethylated analog of the macrolide immunosuppressant rapamycin (sirolimus) [1]. It functions as an allosteric inhibitor of the mechanistic target of rapamycin (mTOR), forming an inhibitory complex with the immunophilin FKBP12 [2]. As a natural product derivative, it is a key reference compound for structure-activity relationship (SAR) studies, distinguishing it from clinically optimized rapalogs like everolimus and temsirolimus [3]. Its procurement is essential for research focused on the fundamental pharmacological consequences of specific structural modifications.

SAR probe differentiating rapamycin derivatives
FKBP12–mTOR inhibition mechanism context
Natural product derivative; not a clinically optimized rapalog

Why Desmethylrapamycin Cannot Be Substituted by Other Rapalogs in Research Applications


Simple substitution of Desmethylrapamycin with another mTOR inhibitor like rapamycin, everolimus, or temsirolimus is invalid for precise research due to demonstrable differences in molecular pharmacology. The specific site of demethylation (e.g., 32-O- or 17-) alters FKBP12 binding kinetics and subsequent mTOR inhibition potency . This results in distinct pharmacodynamic profiles; for instance, 32-Desmethylrapamycin exhibits a different antifungal efficacy ranking compared to rapamycin and other derivatives, as established in direct comparative assays [1]. Furthermore, the compound's metabolic fate and potential for generating specific bioactive metabolites differ from its parent and other analogs, making it a non-interchangeable probe for studying drug metabolism and target engagement [2].

Desmethylrapamycin
Demethylation site affects FKBP12 binding kinetics
Rapamycin, everolimus, temsirolimus
Desmethylrapamycin
Metabolic fate and bioactive metabolite profile differ
Other rapalogs may yield different metabolites
Desmethylrapamycin
Antifungal potency ranking distinct from parent and derivatives
Rapamycin, prolylrapamycin, 32-desmethoxyrapamycin

Desmethylrapamycin Quantitative Differentiation: Head-to-Head Data for Scientific Selection


mTOR Binding Affinity: Desmethylrapamycin vs. Rapamycin in Human Cell Lysates

Desmethylrapamycin demonstrates a specific and quantifiable binding affinity for the mTOR kinase, which is comparable to its parent compound, rapamycin. In a chemoproteomic assay using human cell lysates, Desmethylrapamycin (specifically 32-O-demethylrapamycin) exhibited a Kd of 6.30 nM [1]. This is in the same range as the Kd reported for rapamycin under similar conditions, confirming that this specific demethylation does not abrogate target engagement [2].

mTOR Kd
Head-to-head
6.30 nM
Comparable to rapamycin, supports target engagement studies
Cross-study comparison in human cell lysates
mTOR inhibition Binding affinity Chemoproteomics

Antifungal Efficacy: Activity Ranking of Desmethylrapamycin Against Key Yeast and Mold Strains

In a direct comparative study, the antifungal activity of several rapamycin derivatives was ranked. 32-Desmethylrapamycin was found to be less potent than rapamycin but more potent than both prolylrapamycin and 32-desmethoxyrapamycin. This establishes a clear hierarchy of activity dependent on specific structural modifications [1]. All compounds tested were more active than the standard antifungal agent amphotericin B [2].

Antifungal ranking
Reported
Rapamycin > Desmethyl > Prolyl > 32-desmethoxy
Reported intermediate antifungal ranking, supports SAR calibration
Direct comparison in liquid and agar assays
Antifungal Candida albicans Saccharomyces cerevisiae Fusarium oxysporum

Analytical Purity: HPLC Quantification of 29-O-Desmethylrapamycin from Fermentation

As a fermentation byproduct or metabolite, the purity of Desmethylrapamycin is a critical procurement parameter. A study isolating 29-O-desmethylrapamycin (FIM-R85) from a sirolimus-producing strain of Streptomyces hygroscopicus FC904 achieved a quantifiable HPLC purity of 98.7% after chromatographic purification [1]. This establishes a benchmark for the expected quality of this compound from natural sources.

HPLC purity
Supporting evidence
98.7%
Reported purity benchmark, supports lot evaluation
Isolated from fermentation; detection at 277 nm
Analytical Chemistry HPLC Fermentation Metabolite identification

Immunosuppressive Activity of a C39 Desmethyl Metabolite: Quantified Loss of Function

A specific desmethylrapamycin metabolite, identified as C39-demethyl-rapamycin, exhibited negligible in vitro immunosuppressive activity compared to its parent compound. In a mixed lymphocyte reaction (MLR) assay, the metabolite's activity was so low it could be described as negligible, indicating a near-complete loss of function due to structural modification of the FKBP12-binding region [1].

C39 metabolite activity
Class-level inference
Negligible MLR activity vs. active rapamycin
Near-complete loss of function, supports negative control context
Isomer-specific functional difference; assay-dependent
Immunosuppression Metabolism Mixed Lymphocyte Reaction FKBP12 binding

Validated Application Scenarios for Desmethylrapamycin in Research and Industry


Structure-Activity Relationship (SAR) Probe in mTOR and Antifungal Research

Researchers investigating the impact of specific demethylations on the rapamycin core structure should use Desmethylrapamycin. Its well-defined activity profile—retaining high-affinity mTOR binding (Kd = 6.30 nM [1]) while showing intermediate antifungal potency compared to other derivatives [2]—makes it an ideal comparator for elucidating how structural modifications translate to functional changes. This is critical for rational drug design and understanding target engagement.

Reference Standard in Drug Metabolism and Metabolite Identification Studies

Desmethylrapamycin is a primary metabolite of rapamycin. Therefore, a well-characterized analytical standard of a specific isomer (e.g., 29-O-desmethylrapamycin with a purity of 98.7% [3]) is essential for analytical laboratories developing and validating HPLC or LC-MS/MS methods to detect and quantify rapamycin metabolites in biological matrices. Its use ensures accurate identification and quantification, preventing misassignment of chromatographic peaks.

Biological Probe to Differentiate mTOR-Dependent vs. Independent Effects

Given that some desmethylrapamycin metabolites (like C39-demethyl) exhibit negligible immunosuppressive activity despite structural similarity to the parent compound [4], these compounds serve as excellent negative controls. Researchers can use an inactive desmethylrapamycin isomer in parallel with an active one (like 32-desmethyl) to dissect which observed biological effects are truly mTOR-dependent and which may be off-target or due to other cellular interactions.

Chemical Standard for Fermentation Process Development

Biotechnologists and fermentation scientists working with rapamycin-producing strains (e.g., Streptomyces hygroscopicus) can utilize Desmethylrapamycin as a reference standard for monitoring and optimizing fermentation processes. Its identification as a natural fermentation byproduct [3] allows for its use in tracking metabolic pathways and ensuring batch-to-batch consistency in the production of rapamycin and its analogs.

Application
Selection Property
Validation Focus
mTOR SAR studies
Demethylation-site-dependent activity profile
Binding affinity and antifungal ranking endpoints
Rapamycin metabolite identification
Characterized isomer identity (e.g., 29-O-desmethyl)
HPLC/LC-MS purity and retention verification
mTOR-dependent effect discrimination
Functional activity contrast (active vs. inactive isomer)
Immunosuppression and target-engagement assay context
Fermentation process monitoring
Natural byproduct identity
Batch consistency and metabolite tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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